N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-12-15-24-13-9-18(10-14-24)19-7-4-16-27-19/h1-7,16,18H,8-15H2,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAGVNPYABHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative, which is achieved by reacting 2-chloroethylamine hydrochloride with thiophene-2-carbaldehyde under basic conditions.
Coupling Reaction: The piperidine intermediate is then coupled with phenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions under controlled temperature and pressure conditions.
Automated Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxalamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the thiophene moiety can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxalamide derivatives.
Substitution Products: Piperidine derivatives with various functional groups.
Scientific Research Applications
N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with PLD Inhibitors ()
The compound shares a piperidine-ethyl-amide backbone with PLD inhibitors such as halopemide (HLP), FIPI, and VU0155056. Key differences include:
Key Observations :
- Substituent Effects : The thiophen group in the target compound is smaller and more electron-rich than the benzimidazolone or naphthamide moieties in HLP and VU01. This may reduce steric hindrance but alter binding affinity.
Comparison with Benzisoxazole Derivatives (–5)
Risperidone-related impurities (e.g., Impurity C(EP)) feature a benzisoxazole-piperidine scaffold:
Key Observations :
- Electronic Properties : Thiophen’s sulfur atom may engage in sulfur-π or hydrophobic interactions, whereas benzisoxazole’s oxygen and nitrogen atoms favor hydrogen bonding.
- Lipophilicity : Thiophen’s lower polarity compared to benzisoxazole could increase logP, improving blood-brain barrier penetration but reducing aqueous solubility.
Predicted Physicochemical Properties
| Property | Target Compound | Halopemide (HLP) | Risperidone Impurity C |
|---|---|---|---|
| Molecular Weight | ~460 g/mol | ~430 g/mol | ~420 g/mol |
| logP (Estimated) | ~3.5 | ~3.8 | ~2.9 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
Implications : Higher logP in the target compound may enhance membrane permeability but necessitate formulation optimization for solubility.
Biological Activity
N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic compound notable for its complex structure, which combines a piperidine ring with a thiophene moiety. This unique combination is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.5 g/mol. Its structure features an oxalamide core, which is crucial for its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O2 |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 953140-99-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and microbial pathways. Research indicates that compounds with similar structures can modulate signaling pathways related to inflammation, potentially inhibiting pro-inflammatory cytokines or altering immune responses.
Potential Mechanisms Include:
- Interaction with receptors or enzymes involved in inflammation.
- Modulation of microbial growth pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of thiophene and piperidine derivatives, suggesting that modifications to these structures can enhance their pharmacological properties:
- Anti-inflammatory Activity : A study demonstrated that thiophene derivatives exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines in macrophages. This suggests that this compound may possess similar properties.
- Antimicrobial Properties : Research has shown that piperidine derivatives can exhibit antimicrobial activity against various pathogens. The presence of the thiophene ring may enhance this effect due to its electron-rich nature, contributing to the compound's overall efficacy against microbial infections.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that compounds similar to this compound could induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Weight | Notable Activities |
|---|---|---|
| N1-cyclopentyl-N2-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl oxalamide | 377.5 g/mol | Anti-inflammatory, potential neuroprotective effects |
| N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide | 385.5 g/mol | Antimicrobial properties |
| N1-cyclopropyl-N2-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl oxalamide | 321.44 g/mol | Moderate cytotoxicity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, and how are intermediates optimized for yield?
- The synthesis typically involves multi-step reactions:
Piperidine Intermediate : Formation of 4-(thiophen-2-yl)piperidine via nucleophilic substitution or coupling reactions .
Oxalamide Coupling : Reaction of phenethylamine with the piperidine intermediate using oxalyl chloride or activated esters under inert conditions (e.g., nitrogen atmosphere) .
- Optimization : Solvent choice (e.g., dichloromethane for oxalamide formation), temperature control (0–5°C for exothermic steps), and chromatographic purification (silica gel with ethyl acetate/hexane) to achieve >90% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
- Primary Methods :
- NMR : and NMR confirm connectivity of thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and oxalamide (δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 454.22) .
- Ambiguity Resolution : 2D NMR (e.g., HSQC, HMBC) distinguishes regioisomers or confirms stereochemistry .
Q. What in vitro assays are recommended for initial biological activity screening?
- Target-Based Assays :
- Enzyme Inhibition : Fluorescence polarization for kinases (IC50 determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs using -labeled antagonists) .
- Cellular Assays : MTT viability assays in cancer cell lines (e.g., HepG2, A549) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?
- Continuous Flow Reactors : Improve mixing and heat transfer for piperidine intermediate synthesis (residence time: 10–15 min; yield increase by 20%) .
- Byproduct Mitigation :
- Use scavenger resins (e.g., trisamine for acyl chloride quenching) .
- Process Analytics : In-line FTIR monitors reaction progression, reducing undesired dimerization .
Q. What computational strategies predict binding modes to neurological targets (e.g., sigma receptors)?
- Docking Workflow :
Protein Preparation : Retrieve sigma-1 receptor structure (PDB: 5HK1), optimize with molecular dynamics (AMBER).
Ligand Flexibility : Conformational sampling via OMEGA software (OpenEye) .
Scoring : Prime/MM-GBSA calculates binding free energy (ΔG ≤ -8.5 kcal/mol suggests strong affinity) .
- Validation : Compare with experimental IC50 values from radioligand assays .
Q. How do contradictory solubility data in polar solvents (DMSO vs. water) impact formulation studies?
- Data Conflict :
- DMSO Solubility : >50 mg/mL (ideal for stock solutions) .
- Aqueous Solubility : <0.1 mg/mL (limits in vivo dosing) .
- Resolution Strategies :
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (1:2 molar ratio increases solubility 10-fold) .
- Salt Formation : Screen with tartaric acid or HCl to improve bioavailability .
Methodological Challenges and Solutions
Q. What techniques resolve spectral overlaps in NMR caused by piperidine and thiophene protons?
- Deconvolution Methods :
- Variable Temperature NMR : Heating to 40°C separates overlapping piperidine signals (Δδ ~0.2 ppm) .
- COSY/TOCSY : Identify scalar coupling networks between piperidine H-2/H-3 and thiophene protons .
Q. How are stability issues in oxidative/reductive environments addressed during storage?
- Degradation Pathways :
- Oxidation : Thiophene ring susceptible to epoxidation (HPLC-MS detects +16 Da adducts) .
- Reduction : Oxalamide cleavage under H2/palladium (TLC monitoring essential) .
- Stabilization :
- Storage : Argon-purged vials at -20°C (degradation <5% over 6 months) .
- Antioxidants : Add 0.1% BHT to DMSO stocks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
